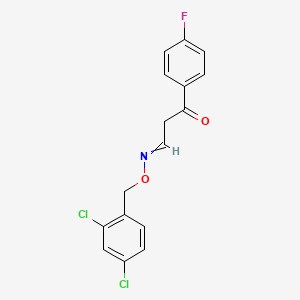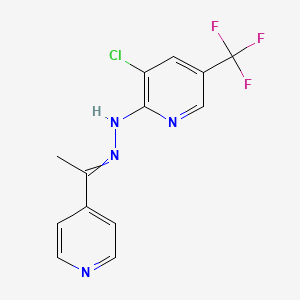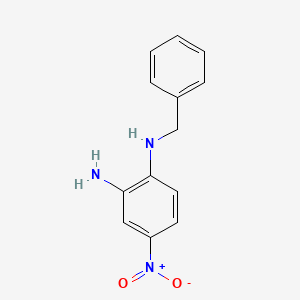
N~1~-benzyl-4-nitro-1,2-benzenediamine
概要
説明
N~1~-benzyl-4-nitro-1,2-benzenediamine: is an organic compound with the molecular formula C13H13N3O2 It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a benzyl group and the other with a nitro group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-benzyl-4-nitro-1,2-benzenediamine typically begins with 1,2-diaminobenzene and benzyl chloride.
Reaction Steps:
Industrial Production Methods:
- The industrial production of N1-benzyl-4-nitro-1,2-benzenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反応の分析
Types of Reactions:
Oxidation: N1-benzyl-4-nitro-1,2-benzenediamine can undergo oxidation reactions, particularly at the amino groups, forming various oxidation products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Various oxidized derivatives of N1-benzyl-4-nitro-1,2-benzenediamine.
Reduction: N1-benzyl-1,2,4-triaminobenzene.
Substitution: Products where the nitro group is replaced by other functional groups.
科学的研究の応用
Chemistry:
- N~1~-benzyl-4-nitro-1,2-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals .
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets .
Industry:
作用機序
Molecular Targets and Pathways:
- The exact mechanism of action of N1-benzyl-4-nitro-1,2-benzenediamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
類似化合物との比較
N~1~-benzyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-1,2-benzenediamine: Lacks the benzyl group, affecting its solubility and reactivity.
N~1~-methyl-4-nitro-1,2-benzenediamine: Has a methyl group instead of a benzyl group, influencing its steric and electronic properties.
Uniqueness:
- N~1~-benzyl-4-nitro-1,2-benzenediamine is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, while the nitro group provides a site for further chemical modifications .
特性
IUPAC Name |
1-N-benzyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEYXDADRRTHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402663 | |
| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66108-86-9 | |
| Record name | 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

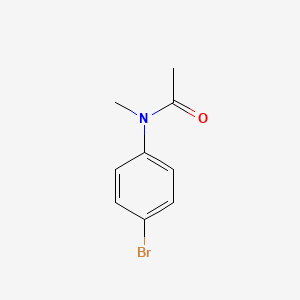

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)


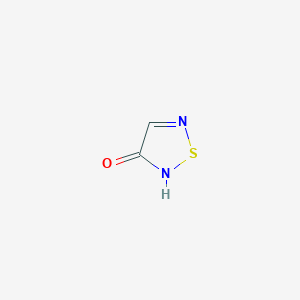
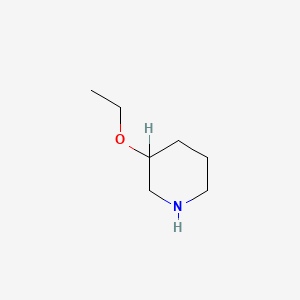
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B1308566.png)
